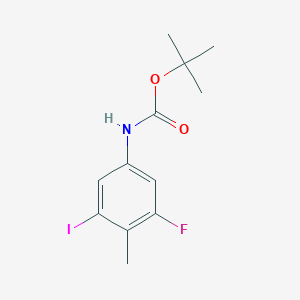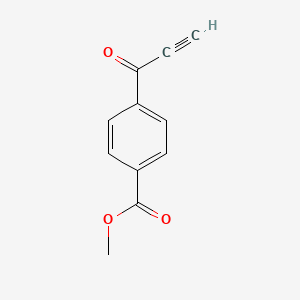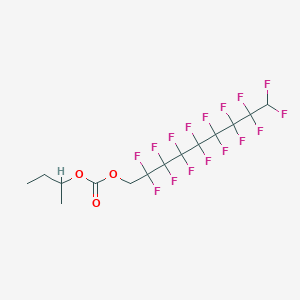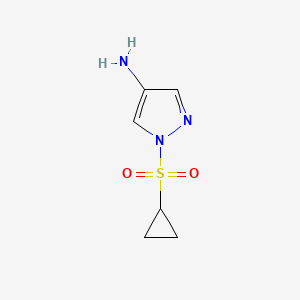![molecular formula C17H19NO B12081762 (8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[124003,8]octadeca-1(18),8,10,12,14,16-hexaene is a complex organic molecule characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using Diels-Alder reactions, which are known for forming cyclic structures efficiently.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methyl, oxa, and aza groups. This can be done through selective functionalization reactions, such as alkylation, oxidation, and amination.
Final Cyclization and Isomerization: The final step often includes cyclization to form the complete tricyclic structure and isomerization to achieve the desired (8Z,12Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the tricyclic structure, resulting in the formation of saturated derivatives.
Substitution: The presence of the oxa and aza groups makes the compound susceptible to nucleophilic substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated tricyclic compounds. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems and understanding biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable, complex structures makes it suitable for applications in materials science, including the development of polymers and nanomaterials.
作用機序
The mechanism by which (8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways.
類似化合物との比較
Similar Compounds
(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene: This compound is unique due to its specific tricyclic structure and the presence of oxa and aza groups.
This compound analogs: These analogs may have similar tricyclic structures but differ in the functional groups attached, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications across multiple fields. Its specific configuration and functional groups make it a versatile compound for scientific research and industrial applications.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene |
InChI |
InChI=1S/C17H19NO/c1-13-6-7-15-9-11-18-10-8-14-4-2-3-5-16(14)19-17(15)12-13/h2-5,8-11,13,17H,6-7,12H2,1H3/b10-8-,15-9-,18-11? |
InChIキー |
IECZEIYHYRBYRH-MOTOIYIUSA-N |
異性体SMILES |
CC1CC/C/2=C/C=N/C=C\C3=CC=CC=C3OC2C1 |
正規SMILES |
CC1CCC2=CC=NC=CC3=CC=CC=C3OC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)





![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)




![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)


